molecular formula C20H25N3O3 B4136511 4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide

4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide

Cat. No.: B4136511
M. Wt: 355.4 g/mol
InChI Key: NRIKOPRTDBLQOF-UHFFFAOYSA-N
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Description

4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[55]undec-4-ene-1,5-dicarboxamide is a complex organic compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide involves multiple steps, starting with the preparation of the spiro[5.5]undecane skeleton. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-12-8-4-5-9-14(12)23-18(25)15-13(2)22-19(26)16(17(21)24)20(15)10-6-3-7-11-20/h4-5,8-9,16H,3,6-7,10-11H2,1-2H3,(H2,21,24)(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIKOPRTDBLQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=O)C(C23CCCCC3)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide
Reactant of Route 2
Reactant of Route 2
4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide
Reactant of Route 3
4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide
Reactant of Route 4
4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide
Reactant of Route 5
4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide
Reactant of Route 6
4-methyl-5-N-(2-methylphenyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide

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